molecular formula C13H19NOS B4921779 N-butan-2-yl-2-phenylsulfanylpropanamide

N-butan-2-yl-2-phenylsulfanylpropanamide

Cat. No.: B4921779
M. Wt: 237.36 g/mol
InChI Key: WLVDRMQRKPXISS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2-phenylsulfanylpropanamide typically involves the reaction of butan-2-amine with 2-phenylsulfanylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2-phenylsulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-butan-2-yl-2-phenylsulfanylpropanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-phenylsulfanylpropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-butan-2-yl-2-sulfanylpropanamide: Similar structure but lacks the phenyl group.

    N-phenyl-2-phenylsulfanylpropanamide: Similar structure but lacks the butan-2-yl group.

Uniqueness

N-butan-2-yl-2-phenylsulfanylpropanamide is unique due to the presence of both the butan-2-yl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-butan-2-yl-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-4-10(2)14-13(15)11(3)16-12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVDRMQRKPXISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(C)SC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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